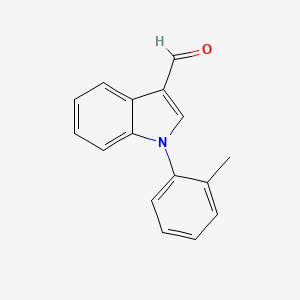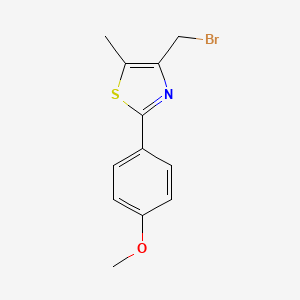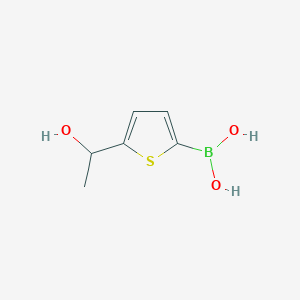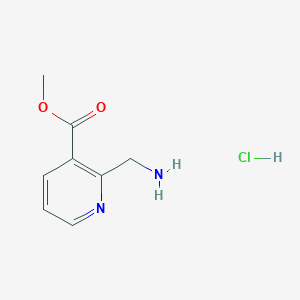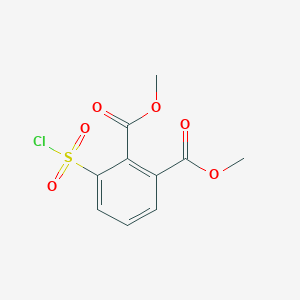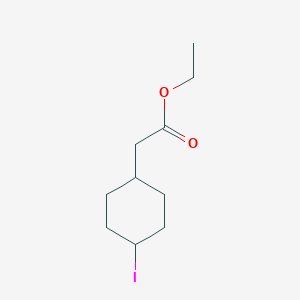
Ethyl 2-(4-iodocyclohexyl)acetate
Übersicht
Beschreibung
Ethyl 2-(4-iodocyclohexyl)acetate is a chemical compound with the molecular formula C10H17IO2 and a molecular weight of 296.15 . It is used as a building block in various research applications .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-iodocyclohexyl)acetate consists of an ethyl acetate moiety (CCOC(=O)) attached to a 4-iodocyclohexyl group (CC1CCC(I)CC1) .Physical And Chemical Properties Analysis
Ethyl 2-(4-iodocyclohexyl)acetate is a clear, colorless liquid . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Application in Beta-Amino Zinc Reagent Synthesis : Ethyl acetate is used in the synthesis of 4-Iodo-3-(2,2,2-trifluoro-acetylamino)-butyric acid methyl ester, indicating its utility in complex chemical synthesis processes (Jackson, Rilatt, & Murray, 2003).
In Microextraction and Chromatography : It assists in the microextraction of tetracyclines from water samples, enhancing extraction efficiencies in high-performance liquid chromatography (Du et al., 2014).
Suzuki Coupling Reactions : Ethyl acetate is used in green Suzuki coupling reactions, a process significant in the synthesis of pharmaceutical compounds, including those with anti-arthritic potential (Costa et al., 2012).
In Synthesizing Antimicrobial Agents : It serves as a crucial reagent in synthesizing novel coumarin derivatives with potential antimicrobial activities (Medimagh-Saidana et al., 2015).
Production of Ethyl Acetate via Microbial Processes : The microbial production of ethyl acetate, an environmentally friendly solvent, is explored in biotechnological research. This process is seen as a sustainable alternative to current production methods (Zhang et al., 2020).
Analytical and Environmental Chemistry
In Polymerization Processes : Ethyl acetate is used in controlled/living radical polymerization of vinyl acetate, enabling the synthesis of polymers with predetermined molecular weight and low polydispersity (Iovu & Matyjaszewski, 2003).
Environmental Solvent Applications : It is applied in alkene and alkyne oxidative cleavage reactions as an environmentally acceptable solvent (Griffith & Kwong, 2003).
In Mass Spectrometry Analysis : Ethyl acetate is investigated in the ionization and dissociation of isomers in mass spectrometry, providing insights into chemical reactions under strong laser pulses (Liu et al., 2009).
As an Acetyl Surrogate in Organic Synthesis : Ethyl acetate, in the presence of iodine, is used as an acetylating agent in the synthesis of various organic compounds, demonstrating its chemoselective properties (Basumatary & Bez, 2017).
Catalysis in Esterification Reactions : It plays a role in esterification reactions, as seen in the synthesis of ethyl acetate using sodium bisulfate as a catalyst (Yu-hong, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 2-(4-iodocyclohexyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17IO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWLMDGASBSEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-iodocyclohexyl)acetate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

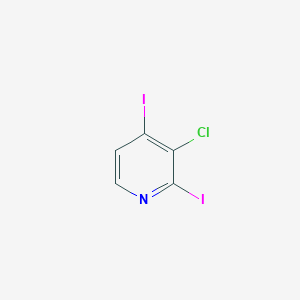
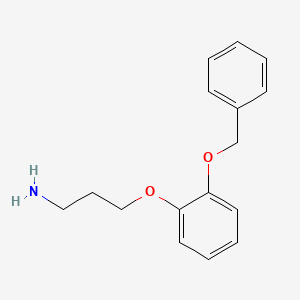
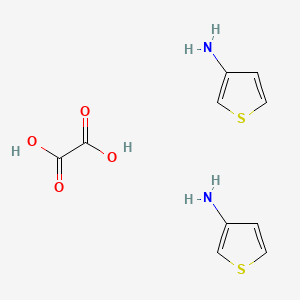
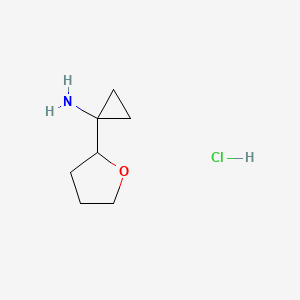



![Benzo[b]thiophene, 2-bromo-3-(bromomethyl)-](/img/structure/B1405142.png)
